N-[(E)-anthracen-9-ylmethylideneamino]cyclohexanecarboxamide
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Overview
Description
N-[(E)-anthracen-9-ylmethylideneamino]cyclohexanecarboxamide is a complex organic compound that features an anthracene moiety linked to a cyclohexanecarboxamide group through a Schiff base linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-anthracen-9-ylmethylideneamino]cyclohexanecarboxamide typically involves the condensation reaction between anthracene-9-carbaldehyde and cyclohexanecarboxamide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is often stirred for several hours to ensure complete conversion of the reactants to the desired product. The resulting compound is then purified using techniques such as recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents, and employing large-scale purification techniques to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-anthracen-9-ylmethylideneamino]cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: The Schiff base linkage can be reduced to form the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the anthracene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens or nucleophiles like amines and thiols can be used under appropriate conditions.
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted anthracene derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(E)-anthracen-9-ylmethylideneamino]cyclohexanecarboxamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of N-[(E)-anthracen-9-ylmethylideneamino]cyclohexanecarboxamide involves its interaction with specific molecular targets. The Schiff base linkage allows the compound to act as a chelating agent, binding to metal ions and forming stable complexes. This property is particularly useful in coordination chemistry and catalysis. Additionally, the anthracene moiety can intercalate into DNA, potentially disrupting cellular processes and exhibiting biological activity .
Comparison with Similar Compounds
Similar Compounds
Anthracene-9-carbaldehyde: A precursor in the synthesis of N-[(E)-anthracen-9-ylmethylideneamino]cyclohexanecarboxamide.
Cyclohexanecarboxamide: Another precursor used in the synthesis.
Anthracene derivatives:
Uniqueness
This compound is unique due to its combination of an anthracene moiety and a cyclohexanecarboxamide group linked through a Schiff base. This unique structure imparts specific chemical and biological properties that are not observed in its individual components or other similar compounds .
Properties
Molecular Formula |
C22H22N2O |
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Molecular Weight |
330.4 g/mol |
IUPAC Name |
N-[(E)-anthracen-9-ylmethylideneamino]cyclohexanecarboxamide |
InChI |
InChI=1S/C22H22N2O/c25-22(16-8-2-1-3-9-16)24-23-15-21-19-12-6-4-10-17(19)14-18-11-5-7-13-20(18)21/h4-7,10-16H,1-3,8-9H2,(H,24,25)/b23-15+ |
InChI Key |
XTCJWEQVOXKXIK-HZHRSRAPSA-N |
Isomeric SMILES |
C1CCC(CC1)C(=O)N/N=C/C2=C3C=CC=CC3=CC4=CC=CC=C42 |
Canonical SMILES |
C1CCC(CC1)C(=O)NN=CC2=C3C=CC=CC3=CC4=CC=CC=C42 |
Origin of Product |
United States |
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